molecular formula C21H18N2O5 B2553432 Benzyl N-[2-(benzyloxy)-3-nitrophenyl]carbamate CAS No. 2055119-21-4

Benzyl N-[2-(benzyloxy)-3-nitrophenyl]carbamate

Cat. No.: B2553432
CAS No.: 2055119-21-4
M. Wt: 378.384
InChI Key: QNXUEBWDJTZOKT-UHFFFAOYSA-N
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Description

Benzyl N-[2-(benzyloxy)-3-nitrophenyl]carbamate is a chemical compound with the molecular formula C21H18N2O5 and a molecular weight of 378.38 g/mol . It is characterized by the presence of a benzyl group, a benzyloxy group, and a nitrophenyl group attached to a carbamate moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[2-(benzyloxy)-3-nitrophenyl]carbamate typically involves the reaction of 2-(benzyloxy)-3-nitroaniline with benzyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[2-(benzyloxy)-3-nitrophenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), benzyl bromide.

Major Products Formed

    Oxidation: 2-(benzyloxy)-3-aminophenylcarbamate.

    Reduction: Benzyl carbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[2-(benzyloxy)-3-nitrophenyl]carbamate is unique due to its combination of functional groups, which confer specific reactivity and stability. Unlike similar compounds, it offers a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemical synthesis and biological studies .

Properties

IUPAC Name

benzyl N-(3-nitro-2-phenylmethoxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O5/c24-21(28-15-17-10-5-2-6-11-17)22-18-12-7-13-19(23(25)26)20(18)27-14-16-8-3-1-4-9-16/h1-13H,14-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXUEBWDJTZOKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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